molecular formula C17H15N3O2S B11170653 N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide

N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B11170653
M. Wt: 325.4 g/mol
InChI Key: VVKMCVZKOVUHMI-UHFFFAOYSA-N
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Description

N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the reaction of 4-methoxybenzylamine with 2-amino-1,3,4-thiadiazole-5-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane .

Industrial Production Methods

This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to various biological effects. The compound may also interact with cellular receptors, modulating signaling pathways and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide stands out due to its unique combination of a thiadiazole ring and a methoxybenzyl group.

Properties

Molecular Formula

C17H15N3O2S

Molecular Weight

325.4 g/mol

IUPAC Name

N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C17H15N3O2S/c1-22-14-9-7-12(8-10-14)11-15-19-20-17(23-15)18-16(21)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,20,21)

InChI Key

VVKMCVZKOVUHMI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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